molecular formula C16H15FO2 B8569199 1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene CAS No. 688348-46-1

1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene

Cat. No. B8569199
M. Wt: 258.29 g/mol
InChI Key: BXIQOACOSDGVBH-UHFFFAOYSA-N
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Patent
US08426369B2

Procedure details

To a solution of (3,5-dimethoxybenzyl)triphenylphosphonium bromide (300 mg, 0.6 mM), 4-fluorobenzaldehyde (133 mg, 1.07 mM), catalytic amounts of 18 crown-6 in DCM was added 1.5 mL of 50% solution of NaOH. The reaction was stirred for 5 h and water was added. The water phase was extracted with ethyl acetate and the organic phase was combined. The crude product was purified through flash chromatography eluting with hexanes/ethyl acetate (98:2).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
[Compound]
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:27]=[C:28]([O:30][CH3:31])[CH:29]=1)[CH2:7][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[F:32][C:33]1[CH:40]=[CH:39][C:36]([CH:37]=O)=[CH:35][CH:34]=1.[OH-].[Na+].O>C(Cl)Cl>[F:32][C:33]1[CH:40]=[CH:39][C:36]([CH:37]=[CH:7][C:6]2[CH:27]=[C:28]([O:30][CH3:31])[CH:29]=[C:4]([O:3][CH3:2])[CH:5]=2)=[CH:35][CH:34]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[Br-].COC=1C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C(C1)OC
Name
Quantity
133 mg
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude product was purified through flash chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (98:2)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC1=CC=C(C=CC2=CC(=CC(=C2)OC)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.